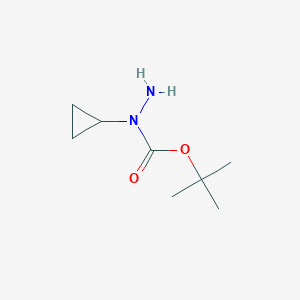![molecular formula C6H13NO3 B1527077 3-羟基-2-[(丙-2-基)氨基]丙酸 CAS No. 2076-51-9](/img/structure/B1527077.png)
3-羟基-2-[(丙-2-基)氨基]丙酸
描述
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药开发
3-羟基-2-[(丙-2-基)氨基]丙酸: 由于其结构与氨基酸和神经递质相似,在医药开发中具有潜力。 它可以作为合成更复杂分子的构建单元,这些分子可能作用于中枢神经系统或参与代谢途径 .
生物化学研究
在生物化学研究中,该化合物可以作为天然存在的氨基酸的类似物,用于研究酶-底物相互作用,有助于理解酶特异性和催化机制.
有机合成
该化合物可用于有机合成,作为生产光学活性分子的手性前体。 其羟基和氨基提供化学反应位点,使其成为通用的中间体 .
分析化学
作为分析化学中的标准物质,3-羟基-2-[(丙-2-基)氨基]丙酸可用于 HPLC 和 LC-MS 等仪器的校准过程,确保对生物样品的准确测量 .
保健食品
该化合物与氨基酸的相似性表明它在保健食品开发中的潜在用途,保健食品是提供医疗或健康益处的补充剂,包括预防和治疗疾病.
农业化学
生化分析
Biochemical Properties
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The hydroxyl group and the amino group in its structure allow it to form hydrogen bonds and ionic interactions with other molecules. These interactions are crucial for enzyme-substrate binding and protein-protein interactions. For instance, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in metabolic pathways .
Cellular Effects
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific signaling pathways by interacting with receptors or enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins that regulate cellular functions. Additionally, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can impact cellular metabolism by serving as a precursor or intermediate in metabolic reactions .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can alter the enzyme’s conformation, affecting its catalytic properties. Furthermore, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid remains stable under normal storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions, such as enhanced metabolic activity or improved cell signaling. At high doses, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels .
Metabolic Pathways
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can participate in amino acid metabolism, serving as a precursor for the synthesis of other amino acids or metabolic intermediates. The compound’s interactions with enzymes can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues. The distribution of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can influence its activity and function in different cellular contexts .
Subcellular Localization
The subcellular localization of 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. For example, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid may be localized to the cytoplasm, nucleus, or mitochondria, where it can participate in distinct biochemical processes .
属性
IUPAC Name |
3-hydroxy-2-(propan-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)7-5(3-8)6(9)10/h4-5,7-8H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCXFYFHSDUDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)







![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)
![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)



![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
